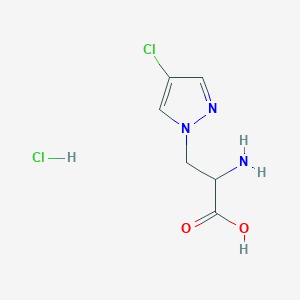

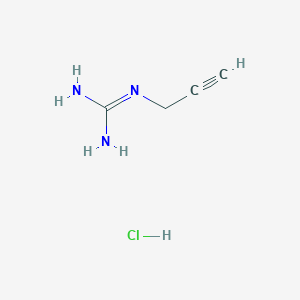

2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . The specific molecular structure analysis for “2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride” is not available in the retrieved papers.Scientific Research Applications

Synthesis and Modification of Polymers

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride, through a condensation reaction. This modification enhanced the thermal stability and biological activities of the polymers, indicating potential for medical applications due to their improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Cancer Research

Compounds related to 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride have shown potential in cancer treatment. Specifically, derivatives acting as Aurora kinase inhibitors may be useful for treating cancer due to their ability to inhibit Aurora A (ヘンリー,ジェームズ, 2006).

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This showcases the role of similar compounds in facilitating the creation of diverse chemical libraries for research and development purposes (Roman, 2013).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including structures related to 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride, were synthesized and evaluated for their antimicrobial and anticancer activities. Compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and showed significant antimicrobial activity, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Eco-friendly Synthesis of Heterocyclic Compounds

An economical and eco-friendly synthesis strategy was developed for pyrazolyl α-amino esters derivatives, demonstrating the potential of using related compounds for the synthesis of new active biomolecules. This research emphasizes the importance of green chemistry in the synthesis of heterocyclic compounds that may have biological relevance (Mabrouk et al., 2020).

properties

IUPAC Name |

2-amino-3-(4-chloropyrazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBURGOFCRKYIQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)

![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)